(3-Methoxyphenyl)(oxo)arsane
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Overview
Description
(3-Methoxyphenyl)(oxo)arsane is an organoarsenic compound with the chemical formula C7H7AsO2 This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further bonded to an oxoarsane group (As=O)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(oxo)arsane typically involves the reaction of 3-methoxyphenylboronic acid with arsenic trioxide (As2O3) under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium, and a base, such as potassium carbonate (K2CO3), in an organic solvent like toluene. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(oxo)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxoarsane group to other arsenic-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Reduced arsenic species with different functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxy group.
Scientific Research Applications
(3-Methoxyphenyl)(oxo)arsane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(oxo)arsane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects, particularly in targeting cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Similar structure but lacks the methoxy group.
Methoxyphenylarsine oxide: Similar structure with variations in the position of the methoxy group.
Dimethylarsinic acid: Contains arsenic but with different functional groups.
Uniqueness
(3-Methoxyphenyl)(oxo)arsane is unique due to the presence of both the methoxy group and the oxoarsane group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
6324-93-2 |
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Molecular Formula |
C7H7AsO2 |
Molecular Weight |
198.05 g/mol |
IUPAC Name |
1-arsoroso-3-methoxybenzene |
InChI |
InChI=1S/C7H7AsO2/c1-10-7-4-2-3-6(5-7)8-9/h2-5H,1H3 |
InChI Key |
VHYPDQBADMLRDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)[As]=O |
Origin of Product |
United States |
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